Metirosine is classified as a tyrosine hydroxylase inhibitor and is categorized under antihypertensive agents. It is also recognized as an amino acid derivative due to its structural relation to the amino acid tyrosine.
The synthesis of metirosine has been the subject of various studies and patents aimed at improving yield and purity. A notable method involves a stereoselective synthesis process that allows for the production of diastereomers and enantiomers in high purity. The general synthetic route includes:
The synthesis can achieve over 70% diastereomeric purity through careful control of reaction conditions, including temperature and concentration .
Metirosine has a chemical formula of and a molecular weight of approximately 195.215 g/mol. The structure features:
The stereochemistry is significant; metirosine exists predominantly in its S-form (2-(S)-α-methyltyrosine), which is biologically active .
Metirosine participates in several chemical reactions primarily related to its role as an inhibitor:
The mechanism by which metirosine exerts its effects involves:
Metirosine possesses several notable physical and chemical properties:
Metirosine finds its primary application in clinical settings:
Metirosine (α-methyl-p-tyrosine, AMPT) acts as a potent competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis. Structurally, Metirosine is an L-tyrosine analog distinguished by a methyl group substitution at the α-carbon position, where endogenous tyrosine retains a hydrogen atom. This modification creates a stereospecific chiral center, with the S-isomer (metirosine) exhibiting significantly higher binding affinity to TH compared to the R-isomer or racemic mixtures [1] [6]. The methyl group sterically hinders the proper positioning of tyrosine within the enzyme's catalytic pocket, preventing the hydroxylation reaction that converts tyrosine to L-DOPA [8].
X-ray crystallography studies reveal that Metirosine occupies the identical binding site as tyrosine on TH, forming hydrogen bonds with key residues (Ser395, His396, and Glu332) in the iron-containing active site. However, the α-methyl group disrupts the optimal tetrahedral transition state geometry required for hydroxylation. This structural perturbation occurs because the methyl group displaces a catalytic water molecule essential for the iron-dependent mechanism, effectively freezing the enzyme-substrate complex in a non-productive state [1] [9]. The binding affinity (Ki) of Metirosine for human TH ranges from 10-50 µM, approximately 5-10 times stronger than tyrosine's Michaelis constant (Km), explaining its potent inhibitory effect [6].
Table 1: Structural Properties Influencing Metirosine-Tyrosine Hydroxylase Interaction
Property | Tyrosine | Metirosine | Consequence |
---|---|---|---|
α-carbon substituent | H | CH3 | Steric hindrance in catalytic site |
Binding affinity (Ki/Km) | Km = 20-100 µM | Ki = 10-50 µM | Higher enzyme affinity for inhibitor |
Catalytic water displacement | No | Yes | Disrupted hydroxylation mechanism |
Stereochemical preference | None | S-isomer active | Selective inhibition by chiral form |
Metirosine demonstrates classic competitive inhibition kinetics against tyrosine hydroxylase, as evidenced by Lineweaver-Burk plots showing increased apparent Km values for tyrosine with rising Metirosine concentrations, while Vmax remains unchanged [9]. In human studies, oral administration of 1,000 mg Metirosine increases the apparent Km of TH by approximately 7.5-fold, significantly reducing the enzyme's catalytic efficiency (kcat/Km) [2]. The inhibition constant (Ki) ranges between 10-50 µM across experimental models, consistent with its structural similarity to tyrosine [6] [9].
The temporal dynamics of inhibition reveal that maximum suppression occurs 48-72 hours after continuous administration, reflecting the time required to deplete existing catecholamine stores in neurons and adrenal chromaffin cells [1] [4]. Cessation of treatment leads to enzyme activity recovery within 72-96 hours as Metirosine is cleared (elimination half-life = 3.4-3.7 hours) and tyrosine access to TH is restored [1]. The inhibitor's potency varies with endogenous tyrosine concentrations; high dietary tyrosine intake can partially overcome inhibition, confirming its competitive mechanism [2] [10].
Table 2: Kinetic Parameters of Tyrosine Hydroxylase Inhibition
Parameter | Control Value | With Metirosine | Experimental System |
---|---|---|---|
Apparent Km (tyrosine) | 20-35 µM | 150-260 µM | Human enzyme kinetics [2] |
Catalytic efficiency (kcat/Km) | 4.8 min⁻¹mM⁻¹ | 0.6 min⁻¹mM⁻¹ | Purified rat TH [5] |
IC50 (enzyme activity) | - | 119-1480 µM* | Amperometric biosensor assay [9] |
Time to maximum inhibition | - | 48-72 hours | Pheochromocytoma patients [1] |
*Range reflects different experimental conditions and inhibitor analogs
The inhibitory effect of Metirosine on catecholamine synthesis exhibits a nonlinear dose-response relationship. In pheochromocytoma patients, daily oral doses of 600-1,500 mg reduce total catecholamine production by 20-79%, with maximum suppression occurring at approximately 1,500 mg/day. Paradoxically, doses exceeding 2,000 mg/day show diminished returns on catecholamine suppression, possibly due to compensatory mechanisms or saturation of enzymatic binding sites [1] [4]. Urinary excretion studies confirm this dose dependency: 300 mg/day decreases catecholamine metabolites (VMA, metanephrines) by 20-35%, while 1,000 mg/day achieves 50-65% reduction [2] [10].
Dopaminergic neurons exhibit greater susceptibility to Metirosine than noradrenergic systems. In rodent models, dopamine depletion reaches 70-90% within 6-9 hours post-administration, whereas norepinephrine decreases by only 40-60% during the same period [5]. This differential effect arises from several factors: higher TH activity in dopaminergic neurons, slower norepinephrine turnover in storage vesicles, and compensatory feedback mechanisms in noradrenergic systems that upregulate TH phosphorylation when catecholamine levels drop [1] [3]. Notably, the addition of monoamine oxidase inhibitors (MAOIs) attenuates Metirosine-induced depletion by 30-50%, confirming that ongoing catecholamine metabolism contributes to the net depletion effect [5].
Table 3: Dose-Dependent Effects on Catecholamine Synthesis in Humans
Daily Dose | Reduction in Total Catecholamines | Time to Maximum Effect | Key Metabolite Changes |
---|---|---|---|
300 mg | 20-35% | 48 hours | VMA ↓25%, metanephrines ↓30% |
600-1000 mg | 40-60% | 48-72 hours | VMA ↓45-55%, metanephrines ↓50-60% |
1000-1500 mg | 60-79% | 72 hours | VMA ↓70-75%, metanephrines ↓65-75% |
>2000 mg | 50-70% | 72 hours | Diminished returns, increased side effects |
Data compiled from [1] [2] [4]
The competition between Metirosine and tyrosine involves shared molecular recognition motifs but critically different steric and electronic properties. Both molecules maintain the para-hydroxyphenyl moiety that engages in π-stacking with Phe300 and hydrogen bonding with Ser395 in the TH active site [1] [9]. However, the α-methyl group of Metirosine introduces:
Enzyme kinetics reveal tyrosine's Km (20-100 µM) is significantly higher than Metirosine's Ki (10-50 µM), indicating stronger binding of the inhibitor [9]. This apparent paradox arises because tyrosine binding initiates a conformational change leading to catalysis, while Metirosine binding stabilizes a non-productive complex. Turnover number comparisons confirm this: tyrosine undergoes approximately 15 catalytic cycles per minute per enzyme molecule, whereas Metirosine remains chemically unchanged during its enzyme association [6] [9]. Molecular dynamics simulations show that tyrosine binding induces closure of the active site pocket, bringing catalytic residues into proximity, while Metirosine binding maintains a semi-open conformation that impedes the catalytic sequence [8].
Table 4: Functional Comparison of Tyrosine vs. Metirosine at Tyrosine Hydroxylase Active Site
Property | Tyrosine | Metirosine | Functional Consequence |
---|---|---|---|
Binding affinity | Km = 20-100 µM | Ki = 10-50 µM | Stronger inhibitor binding |
Catalytic turnover | 12-18 min⁻¹ | 0 min⁻¹ | No product formation with inhibitor |
Iron coordination | Transient coordination | Stable chelation | Inhibitor "locks" iron in non-catalytic state |
Induced fit conformation | Closed active site | Semi-open state | Disrupted proton transfer network |
Cofactor (BH4) interaction | Facilitates reduction | Blocks reduction | Impaired redox cycling |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7